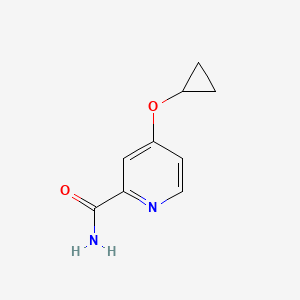
4-Cyclopropoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxypicolinamide is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is a derivative of picolinamide, featuring a cyclopropoxy group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxypicolinamide typically involves the reaction of picolinamide with cyclopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the cyclopropyl bromide, resulting in the formation of the cyclopropoxy group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropoxypicolinamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxypicolinamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and cyclopropoxy groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Picolinamide: The parent compound, lacking the cyclopropoxy group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinamide structure.
4-Methoxypicolinamide: Similar structure with a methoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Cyclopropoxypicolinamide is unique due to the presence of both the cyclopropoxy group and the picolinamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(12)8-5-7(3-4-11-8)13-6-1-2-6/h3-6H,1-2H2,(H2,10,12) |
InChI Key |
HVPZWPKBEIFTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















